

# 4-(1-Hydroxyethyl)benzamide chemical properties and structure

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## Compound of Interest

Compound Name: 4-(1-Hydroxyethyl)benzamide

Cat. No.: B1358779

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An In-depth Technical Guide to **4-(1-Hydroxyethyl)benzamide**: Chemical Properties, Structure, and Synthetic Considerations

## Authored by a Senior Application Scientist

Foreword: In the landscape of modern medicinal chemistry and materials science, the precise understanding of molecular entities is paramount. **4-(1-Hydroxyethyl)benzamide** is a compound of growing interest, serving as a versatile building block and a key structural motif in various research and development endeavors. This guide provides a comprehensive technical overview of its chemical properties, structural characteristics, and synthetic pathways, tailored for researchers, scientists, and drug development professionals. Our objective is to furnish a document that is not merely a compilation of data, but a practical and insightful resource grounded in established scientific principles.

## Core Molecular Identity and Physicochemical Profile

**4-(1-Hydroxyethyl)benzamide** is a substituted aromatic compound featuring both a primary amide and a secondary alcohol functional group. This unique combination of functionalities imparts specific chemical characteristics that are crucial for its application in further chemical synthesis.

## Chemical Identifiers

A consistent and accurate identification of a chemical substance is the foundation of reproducible research. The primary identifiers for **4-(1-Hydroxyethyl)benzamide** are provided below.

Identifier	Value	Source
IUPAC Name	4-(1-hydroxyethyl)benzamide	PubChem[1]
CAS Number	1175301-23-1	ChemSrc[2], BLD Pharm[3]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	PubChem[1]
Canonical SMILES	<chem>CC(C1=CC=C(C=C1)C(=O)N)O</chem>	PubChem[1]
InChI Key	NIJXHOAJAOIJJZ-UHFFFAOYSA-N	PubChem[1]

## Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems. These parameters are essential for designing synthetic routes, purification strategies, and for predicting its pharmacokinetic profile in drug discovery contexts.

Property	Value	Unit	Source
Molecular Weight	165.19	g/mol	PubChem[1]
Appearance	White to off-white solid	-	ChemicalBook[4]
Boiling Point	346.0 ± 25.0	°C	ChemSrc[2]
Polar Surface Area	63.32	Å <sup>2</sup>	ChemSrc[2]
LogP	1.53910	-	ChemSrc[2]
Storage	Sealed in dry, room temperature	-	ChemicalBook[4]

## Structural Elucidation and Spectroscopic Signature

The three-dimensional arrangement of atoms and the electronic distribution within **4-(1-Hydroxyethyl)benzamide** are fundamental to its reactivity and interactions with other molecules.

### Molecular Structure

The structure comprises a central benzene ring, para-substituted with a primary amide group (-CONH<sub>2</sub>) and a 1-hydroxyethyl group (-CH(OH)CH<sub>3</sub>). The presence of a chiral center at the carbon atom of the hydroxyethyl group means that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Caption: 2D chemical structure of **4-(1-Hydroxyethyl)benzamide**.

### Predicted Spectroscopic Data

While experimental spectra are the gold standard, computational predictions provide valuable insights for structural confirmation.

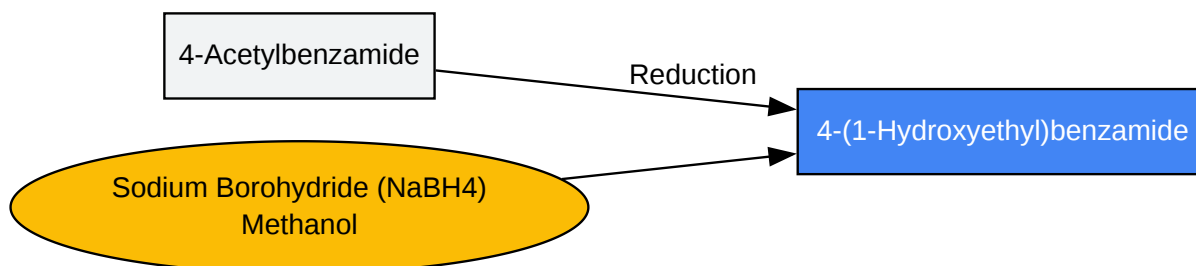
- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 7.5-8.0 ppm), the methine proton of the hydroxyethyl group (a quartet around 4.9 ppm), the methyl protons (a doublet around 1.5 ppm), the hydroxyl proton (a broad singlet), and the amide protons (two broad singlets).
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR would reveal signals for the two non-equivalent aromatic carbons attached to the substituents, the four aromatic CH carbons, the carbonyl carbon of the amide (around 170 ppm), the methine carbon, and the methyl carbon.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300 cm<sup>-1</sup>), N-H stretches for the primary amide (two bands around 3350 and 3180 cm<sup>-1</sup>), a strong C=O stretch (around 1660 cm<sup>-1</sup>), and C-H stretches for the aromatic and aliphatic portions.

### Synthesis and Reactivity

Understanding the synthesis and reactivity of **4-(1-Hydroxyethyl)benzamide** is crucial for its practical application.

## Retrosynthetic Analysis and Proposed Synthetic Route

A common approach to synthesizing this molecule involves the reduction of a corresponding ketone precursor.



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## References

- 1. 4-(1-Hydroxyethyl)benzamide | C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub> | CID 22716490 - PubChem [pubchem.ncbi.nlm.nih.gov]
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